(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)acrylamide
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Overview
Description
The compound (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}PROP-2-ENAMIDE is a complex organic molecule characterized by its unique structural components, including a benzodioxole ring, a methoxyphenyl group, and a triazolothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by the formation of the triazolothiazole ring. The final step involves the coupling of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce different alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It can be used to study enzyme interactions and cellular pathways, providing insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, which require specific electronic and mechanical characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various cellular responses. The pathways involved may include signal transduction cascades and gene expression regulation, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-HYDROXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}PROP-2-ENAMIDE
- (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C24H22N4O4S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]prop-2-enamide |
InChI |
InChI=1S/C24H22N4O4S/c1-15-21(33-24-26-23(27-28(15)24)17-5-7-18(30-2)8-6-17)11-12-25-22(29)10-4-16-3-9-19-20(13-16)32-14-31-19/h3-10,13H,11-12,14H2,1-2H3,(H,25,29)/b10-4+ |
InChI Key |
BRQMQLSQSRJUNI-ONNFQVAWSA-N |
Isomeric SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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